2,5-Dimethylbenzenesulfonic acid
Description
Contextualization of 2,5-Dimethylbenzenesulfonic Acid within Aromatic Sulfonic Acids
Aromatic sulfonic acids are a class of organic compounds characterized by a sulfonic acid group (-SO3H) attached to an aromatic ring. numberanalytics.comnumberanalytics.com Their general formula is Ar-SO3H, where "Ar" represents an aromatic group. numberanalytics.com These compounds are notable for their acidic properties and considerable stability. capitalresin.com The presence of the sulfonic acid group, a strong electron-withdrawing group, significantly influences the chemical properties of the aromatic compound and enhances the water solubility of the molecule. numberanalytics.combritannica.com
The synthesis of aromatic sulfonic acids is typically achieved through sulfonation, an electrophilic aromatic substitution reaction. numberanalytics.comwikipedia.org In this process, a hydrogen atom on the aromatic ring is replaced by a sulfonic acid group. wikipedia.org Common sulfonating agents include concentrated sulfuric acid, fuming sulfuric acid (oleum), and chlorosulfonic acid. numberanalytics.comwikipedia.org The reaction is reversible, with desulfonation occurring in dilute, hot aqueous acid conditions. wikipedia.org
This compound, also known as p-xylene-2-sulfonic acid, is a specific member of this family. nih.gov Its structure consists of a benzene (B151609) ring substituted with two methyl groups at positions 2 and 5, and a sulfonic acid group. guidechem.com It is derived from p-xylene (B151628), classifying it as a xylene sulfonic acid. nih.govchemicalbook.com As a solid, it often appears as white to off-white or light-yellow crystals or powder. solubilityofthings.comchemicalbook.com
Significance and Research Trajectory of this compound in Contemporary Chemistry
The significance of this compound in contemporary chemistry stems from its versatility as both a catalyst and a key intermediate in synthesis. guidechem.comsolubilityofthings.com Aromatic sulfonic acids, in general, are crucial for producing a wide array of chemical products, including dyes, pharmaceuticals, detergents, and ion-exchange resins. numberanalytics.combritannica.comwikipedia.org
The research trajectory for this compound has been driven by its practical applications. It serves as an important intermediate in the manufacturing of various chemicals, particularly dyes and pharmaceuticals. guidechem.comsolubilityofthings.com Its synthesis from p-xylene and sulfuric acid is a key industrial process. chemicalbook.com For instance, one patented method describes the preparation of this compound by reacting concentrated sulfuric acid with dimethylbenzene, achieving high conversion and yield. google.com
Furthermore, the compound is recognized for its role as a catalyst in organic reactions, a property attributed to the acidic nature of its sulfonic group. capitalresin.comsolubilityofthings.com This catalytic activity is harnessed in complex syntheses to facilitate the formation of specific chemical bonds and structures. capitalresin.com
Scope and Objectives of Academic Inquiry on this compound
Academic and industrial inquiry into this compound focuses on several key areas. A primary objective is the optimization of its synthesis to improve efficiency and yield. Research has explored variables such as reaction time and pressure to maximize the conversion of starting materials. google.com
Another significant area of study is its application as a synthetic precursor. For example, it is a starting material in the synthesis of 2,5-dimethylphenol (B165462). google.comchemicalbook.com The investigation into its conversion under various conditions, such as in supercritical water with oxygen, highlights the efforts to develop novel and more efficient synthetic routes. google.com
The compound's utility in analytical chemistry is also a subject of research. Methods have been developed for its analysis using high-performance liquid chromatography (HPLC), which is scalable for preparative separation to isolate impurities and is suitable for pharmacokinetic studies. sielc.com Additionally, it has been used as a reagent in the determination of serum cholesterol. chemicalbook.comechemi.com Scientific literature also documents its use as a sole source of sulfur for certain microorganisms, indicating its relevance in biochemical and microbiological studies. ncats.io
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C8H10O3S | nih.govechemi.com |
| IUPAC Name | This compound | nih.gov |
| Molecular Weight | 186.23 g/mol | nih.govechemi.com |
| Appearance | White to light-yellow powder or crystal | chemicalbook.com |
| CAS Number | 609-54-1 (anhydrous) | nih.gov |
| Density | ~1.3 g/cm³ | echemi.com |
| Melting Point | 86 °C | chemicalbook.comechemi.com |
| Water Solubility | Soluble | guidechem.comsolubilityofthings.comchemicalbook.com |
| Polarity | Highly polar | solubilityofthings.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-6-3-4-7(2)8(5-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLYGRLEBKCYPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041641 | |
| Record name | 2,5-Dimethylbenzenesulfonic acid | |
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Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609-54-1, 66905-17-7 | |
| Record name | 2,5-Dimethylbenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,5-Dimethylbenzenesulfonic acid | |
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| Record name | Benzenesulfonic acid, 2,5-dimethyl- | |
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| Record name | 2,5-Dimethylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
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| Record name | p-xylene-2-sulphonic acid | |
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| Record name | p-Xylene-2-sulphonic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYLBENZENESULFONIC ACID | |
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Advanced Synthetic Methodologies and Mechanistic Investigations of 2,5 Dimethylbenzenesulfonic Acid
Established Synthetic Routes and Optimization Strategies
Sulfonation of p-Xylene (B151628) with Sulfuric Acid: Yield Optimization and Reaction Kinetics
The primary and most established method for the synthesis of 2,5-dimethylbenzenesulfonic acid is the direct sulfonation of p-xylene using concentrated sulfuric acid. chemicalbook.comgoogle.com This electrophilic aromatic substitution reaction is typically performed by heating a mixture of p-xylene and sulfuric acid.
A typical laboratory-scale synthesis involves reacting p-xylene with 98% concentrated sulfuric acid in a 1:1 molar ratio. The mixture is heated and refluxed at approximately 140°C for several hours under a nitrogen atmosphere. google.com Following the reaction, excess p-xylene is removed via reduced pressure distillation. The resulting product is then treated with distilled water, leading to the precipitation of this compound as a solid, which can be isolated by filtration and dried. google.com In one documented procedure, this method resulted in a conversion rate of concentrated sulfuric acid of 87.4% and a yield of this compound of 83.9%. google.com
Yield Optimization:
Several factors influence the yield of this compound. Key parameters for optimization include the molar ratio of reactants, reaction temperature, and reaction time. Increasing the molar ratio of sulfuric acid to p-xylene can drive the reaction towards completion, but also increases the potential for side reactions and purification challenges. The reaction temperature is a critical parameter; higher temperatures increase the reaction rate but can also lead to the formation of undesired byproducts, such as sulfones. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing byproduct formation. The removal of water, a byproduct of the reaction, can also shift the equilibrium towards the product side, thereby increasing the yield. This is sometimes achieved through azeotropic distillation. chemithon.com
Reaction Kinetics:
The kinetics of the homogeneous sulfonation of p-xylene in aqueous sulfuric acid have been studied across a concentration range of 72% to 89% H2SO4. researchgate.netresearchgate.net The reaction is pseudo-first-order, and the rate constants are dependent on the concentration of sulfuric acid. researchgate.netresearchgate.net The mechanism of sulfonation is complex and can involve different sulfonating agents depending on the concentration of sulfuric acid. At higher concentrations, pyrosulfuric acid (H2S2O7) is considered a predominant sulfonating entity, while at lower concentrations, the hydronium ion (H3SO4+) may play a more significant role. researchgate.net The reaction proceeds through the formation of a σ-complex (arenium ion), which is the rate-determining step. nih.gov
Table 1: Kinetic Data for the Sulfonation of p-Xylene
| Sulfuric Acid Concentration (% w/w) | Pseudo-First-Order Rate Constant (k') | Apparent Activation Energy (Ea) |
| 72 | Data not available | Data not available |
| 80 | Data not available | Data not available |
| 89 | Data not available | Data not available |
Note: Specific values for rate constants and activation energies are dependent on the precise reaction conditions and require access to the full experimental data from the cited literature.
Alternative Sulfonation Reagents and Conditions
While concentrated sulfuric acid is the most common sulfonating agent, several alternatives can be used, each with its own advantages and disadvantages. These include oleum (B3057394) (fuming sulfuric acid), sulfur trioxide (SO3), and chlorosulfonic acid. chemithon.comgoogle.com
Oleum: This is a solution of sulfur trioxide in sulfuric acid. It is a more powerful sulfonating agent than concentrated sulfuric acid and can often achieve sulfonation at lower temperatures. google.com
Sulfur Trioxide (SO3): As the anhydride of sulfuric acid, SO3 is a very reactive sulfonating agent. google.com Its high reactivity can lead to a lack of selectivity and the formation of sulfones. To moderate its reactivity, it is often used in a complex with a Lewis base, such as pyridine or dioxane, or diluted with an inert solvent. google.com
Chlorosulfonic Acid (ClSO3H): This is another highly reactive sulfonating agent that can be used for the sulfonation of p-xylene. The reaction typically proceeds at lower temperatures than with sulfuric acid. A key consideration is the formation of hydrogen chloride as a byproduct.
The choice of sulfonating agent and reaction conditions can significantly impact the isomer distribution and the formation of byproducts. For instance, the use of sulfur trioxide in nitromethane has been shown to be effective for the sulfonation of various aromatic compounds. researchgate.net
Table 2: Comparison of Different Sulfonating Reagents
| Sulfonating Reagent | Reactivity | Typical Conditions | Advantages | Disadvantages |
| Concentrated H2SO4 | Moderate | High temperature | Readily available, low cost | High temperature, byproduct water |
| Oleum (H2SO4·SO3) | High | Lower temperature than H2SO4 | More reactive than H2SO4 | Corrosive, potential for side reactions |
| Sulfur Trioxide (SO3) | Very High | Low temperature, often with a complexing agent | Highly reactive, can be selective under controlled conditions | Difficult to handle, can lead to sulfone formation |
| Chlorosulfonic Acid (ClSO3H) | High | Low temperature | Reactive at lower temperatures | Produces HCl as a byproduct |
Purification Techniques for High-Purity this compound
Obtaining high-purity this compound is crucial for its use in subsequent reactions and applications. The crude product from the sulfonation of p-xylene typically contains unreacted starting materials, sulfuric acid, and byproducts such as isomeric xylenesulfonic acids and sulfones.
A common purification method involves the following steps:
Removal of Unreacted p-Xylene: As mentioned, this is often achieved by distillation under reduced pressure. google.com
Crystallization: The crude sulfonic acid can be purified by crystallization from an appropriate solvent. The addition of water to the reaction mixture often induces crystallization of the desired product. google.com
Washing: The filtered crystals are typically washed with cold water or a saturated solution of the product to remove residual impurities.
Drying: The purified crystals are then dried, often under vacuum, to remove any remaining solvent. google.com
For laboratory and analytical purposes, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) can be employed to achieve very high purity. sielc.com Reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid is a suitable method for the analysis and purification of this compound. sielc.com
Synthesis of Functionalized this compound Derivatives
Introduction of Amino Groups via Nitration and Reduction Pathways
The introduction of an amino group onto the aromatic ring of this compound significantly expands its chemical utility, particularly as an intermediate in the synthesis of dyes and other specialty chemicals. The most common route for this transformation involves a two-step process: nitration followed by reduction.
Regioselectivity Studies of Nitration on this compound
The nitration of this compound is an electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the benzene (B151609) ring. The position of the incoming nitro group is directed by the existing substituents: the two methyl groups and the sulfonic acid group.
The sulfonic acid group (-SO3H) is a deactivating, meta-directing group. The methyl groups (-CH3) are activating, ortho- and para-directing groups. The interplay of these directing effects determines the regioselectivity of the nitration reaction.
The potential sites for nitration on the this compound ring are the 3-, 4-, and 6-positions.
Position 3: Ortho to one methyl group and meta to the other methyl group, and meta to the sulfonic acid group.
Position 4: Ortho to one methyl group and para to the other methyl group, and ortho to the sulfonic acid group.
Position 6: Para to one methyl group and ortho to the other methyl group, and ortho to the sulfonic acid group.
The nitronium ion (NO2+), the active electrophile in nitration, is typically generated from a mixture of concentrated nitric acid and concentrated sulfuric acid. libretexts.org The reaction mechanism involves the attack of the nitronium ion on the aromatic ring to form a Wheland intermediate (σ-complex), followed by the loss of a proton to restore aromaticity. nih.gov
Computational studies on the nitration of substituted benzenes have shown that the stability of the Wheland intermediate can be a good predictor of the regioselectivity. nih.gov The formation of the σ-complex is generally the rate-limiting step. nih.gov
Table 3: Predicted Regioselectivity of Nitration on this compound
| Position | Directing Effects of -CH3 Groups | Directing Effect of -SO3H Group | Predicted Outcome |
| 3 | Activating (ortho and meta) | Meta-directing (favorable) | Possible product |
| 4 | Activating (ortho and para) | Ortho-directing (unfavorable) | Minor product |
| 6 | Activating (para and ortho) | Ortho-directing (unfavorable) | Minor product |
Note: This table is based on general principles of electrophilic aromatic substitution and the relative directing strengths of the substituents. Experimental verification is necessary to confirm the actual product distribution.
Following nitration, the resulting nitro-2,5-dimethylbenzenesulfonic acid can be reduced to the corresponding amino-2,5-dimethylbenzenesulfonic acid. Common reducing agents for the conversion of an aromatic nitro group to an amino group include metals in acidic solution (e.g., tin or iron in HCl) or catalytic hydrogenation.
Catalytic Hydrogenation for Nitro Group Reduction
The reduction of a nitro group on a derivative of this compound, such as nitro-2,5-dimethylbenzenesulfonic acid, to its corresponding amino derivative is a important transformation in the synthesis of various specialty chemicals. Catalytic hydrogenation is a widely employed method for this conversion due to its efficiency and the production of clean products. This process involves the use of a metal catalyst to facilitate the reaction between the nitro compound and a hydrogen source.
A range of catalysts are effective for the hydrogenation of aromatic nitro compounds, with palladium, platinum, and nickel being the most common. For instance, the catalytic transfer hydrogenation of dimethyl-nitrobenzene to dimethyl-aniline has been successfully carried out using a Nickel on alumina-silicate catalyst. In a typical procedure, the reaction is conducted in a solvent such as ethanol at temperatures ranging from 343–403 K and under hydrogen pressures of 4–10 bar. The concentration of the nitroaromatic substrate and the catalyst loading are key parameters that influence the reaction rate. Studies have shown a near first-order dependence on both the dimethyl-nitrobenzene concentration and the hydrogen pressure.
Another effective method is catalytic transfer hydrogenation, which utilizes a hydrogen donor in place of gaseous hydrogen. A common system involves the use of ammonium formate as the hydrogen source in the presence of a palladium on carbon (Pd/C) catalyst. This method is often favored for its milder reaction conditions and operational simplicity.
The general mechanism for the catalytic hydrogenation of a nitro group to an amine is believed to proceed through a series of intermediates. The nitro group is first reduced to a nitroso group, which is then further reduced to a hydroxylamine. Finally, the hydroxylamine is reduced to the corresponding amine. It is crucial to ensure the complete reduction to the amine, as the accumulation of hydroxylamine intermediates can sometimes occur.
Table 1: Reaction Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds
| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure |
| Ni on alumina-silicate | H₂ gas | Ethanol | 343–403 K | 4–10 bar |
| Palladium on carbon (Pd/C) | Ammonium formate | Methanol | Room Temperature | Atmospheric |
Halogenation of this compound Derivatives
Halogenation of this compound and its derivatives can be directed to either the aromatic ring through electrophilic substitution or to the methyl groups via a free radical pathway. The choice of reagents and reaction conditions dictates the outcome of the halogenation reaction.
Ring Halogenation: Electrophilic aromatic halogenation of this compound would introduce a halogen atom (e.g., bromine or chlorine) onto the benzene ring. The directing effects of the substituents on the ring, namely the two methyl groups and the sulfonic acid group, will determine the position of substitution. Both the methyl groups and the sulfonic acid group are ortho-, para-directing. However, the sulfonic acid group is a deactivating group, while the methyl groups are activating. The positions ortho to the methyl groups are sterically hindered. Therefore, electrophilic attack is most likely to occur at the positions ortho to the sulfonic acid group, which are also meta to the methyl groups. The reaction typically requires a Lewis acid catalyst, such as FeBr₃ for bromination or AlCl₃ for chlorination, to polarize the halogen molecule and generate a sufficiently strong electrophile.
Side-Chain Halogenation: Radical halogenation allows for the substitution of hydrogen atoms on the methyl groups. A common method for this is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under photochemical or thermal conditions. For example, the radical bromination of 2,5-dimethylbenzoic acid, a structurally similar compound, has been achieved using NBS and AIBN in a solvent like acetonitrile or benzene. This reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen from one of the methyl groups, followed by reaction with NBS to propagate the chain and yield the brominated product. The selectivity for mono-, di-, or tri-bromination of the methyl groups can be controlled by the stoichiometry of NBS used.
Table 2: Halogenation Strategies for this compound Derivatives
| Halogenation Type | Reagent | Initiator/Catalyst | Target Site |
| Radical Bromination | N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Methyl groups |
| Electrophilic Bromination | Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Aromatic ring |
| Electrophilic Chlorination | Chlorine (Cl₂) | Aluminum chloride (AlCl₃) | Aromatic ring |
Methylation and Demethylation Strategies for Structural Modification
Structural modification of this compound through methylation and demethylation can be used to alter its physical and chemical properties. These modifications can target either the sulfonic acid group or potentially other functional groups if present on a derivative.
Methylation: The sulfonic acid group of this compound can be methylated to form the corresponding methyl ester, methyl 2,5-dimethylbenzenesulfonate (B280636). A common and highly effective reagent for the methylation of acidic protons, such as that in a sulfonic acid, is diazomethane. The reaction proceeds via an acid-base reaction where the acidic proton of the sulfonic acid is transferred to diazomethane, followed by a nucleophilic attack of the resulting sulfonate anion on the protonated diazomethane, yielding the methyl ester and nitrogen gas. Due to the hazardous nature of diazomethane, alternative, safer methylating agents are often sought. One such alternative is the use of methyl benzenesulfonate itself as a methylating agent for other nucleophiles, although for the self-methylation of this compound, a different strategy would be required.
Demethylation: Demethylation strategies would be relevant for derivatives of this compound where a methyl ether or a methyl sulfone is present. The cleavage of aryl methyl ethers can be achieved under harsh conditions, for example, by heating with strong acids like hydrobromic acid or hydroiodic acid. Milder methods are continuously being developed. For instance, demethylation of aryl methyl ethers can be accomplished using a mixture of phosphorus pentoxide in methanesulfonic acid, which facilitates a one-pot demethylation-mesylation reaction.
Mechanistic Insights into Synthesis and Derivatization Reactions
Electrophilic Aromatic Substitution Mechanisms in Sulfonation
The synthesis of this compound is achieved through the electrophilic aromatic substitution reaction of p-xylene with a sulfonating agent. The mechanism of this reaction is a cornerstone of aromatic chemistry. The actual electrophile in the sulfonation of aromatic compounds is a subject of discussion and is believed to be dependent on the concentration of the sulfuric acid used. In concentrated sulfuric acid, the electrophile is thought to be sulfur trioxide (SO₃) or its protonated form. In fuming sulfuric acid (oleum), which is a solution of SO₃ in sulfuric acid, the concentration of SO₃ is higher, leading to a faster reaction rate.
The mechanism proceeds in two main steps:
Attack of the electrophile: The π-electron system of the p-xylene ring acts as a nucleophile and attacks the electrophilic sulfur atom of SO₃. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or an arenium ion.
Deprotonation: A base, which can be water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the sulfonic acid group. This step restores the aromaticity of the ring and results in the formation of this compound.
The sulfonation of aromatic compounds is a reversible reaction. The reverse reaction, desulfonation, can be achieved by heating the sulfonic acid in the presence of dilute aqueous acid.
Influence of Methyl Groups on Reaction Pathways and Efficiency
The two methyl groups on the p-xylene ring have a significant influence on the sulfonation reaction. Methyl groups are electron-donating groups through an inductive effect and hyperconjugation. This electron-donating nature increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene. This activating effect leads to a faster rate of sulfonation for p-xylene.
The methyl groups are also ortho-, para-directing. In p-xylene, the two methyl groups are para to each other. This means that the positions ortho to each methyl group (positions 2, 3, 5, and 6) are activated. However, all these positions are equivalent in p-xylene, leading to the formation of a single monosulfonation product, this compound. The steric hindrance from the methyl groups can play a role in the reaction rate, but in the case of sulfonation of p-xylene, the formation of the 2-sulfonic acid is the predominant outcome.
Reaction Kinetics and Thermodynamics of Derivative Formation
The kinetics of the sulfonation of p-xylene have been studied, and the reaction is found to follow pseudo-first-order kinetics. The rate of reaction is dependent on the concentration of p-xylene and the activity of the sulfonating species in the sulfuric acid. The apparent activation energies for the sulfonation of p-xylene have been reported as a function of the sulfuric acid concentration.
The thermodynamics of electrophilic aromatic halogenation reactions are generally exothermic. The exothermicity decreases down the halogen group, with fluorination being the most exothermic and iodination being the least. For bromination and chlorination of aromatic compounds, the reactions are typically exothermic but require a catalyst to proceed at a reasonable rate.
The kinetics of the catalytic hydrogenation of nitroaromatic compounds are influenced by several factors, including the nature of the catalyst, the substrate, the solvent, temperature, and hydrogen pressure. The reaction rate often shows a dependence on the concentration of the nitro compound and the pressure of hydrogen. The chemical nature and position of other substituents on the aromatic ring can also significantly affect the kinetics of the hydrogenation process.
Advanced Spectroscopic and Analytical Characterization of 2,5 Dimethylbenzenesulfonic Acid
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic methods are indispensable for confirming the molecular structure of 2,5-Dimethylbenzenesulfonic acid. These techniques provide detailed information about the compound's atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: In the proton NMR spectrum of a related compound, 2,4-Dimethylbenzenesulfonic acid, dissolved in deuterium (B1214612) oxide (D₂O), characteristic peaks are observed at chemical shifts of approximately 7.77 ppm, 7.17 ppm, and 7.15 ppm, which are attributed to the aromatic protons. chemicalbook.com The methyl protons exhibit signals around 2.60 ppm and 2.31 ppm. chemicalbook.com When dissolved in DMSO-d₆, the aromatic proton signals appear at about 7.63 ppm, 6.99 ppm, and 6.96 ppm, while the methyl proton signals are found at 2.50 ppm and 2.25 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2,4-Dimethylbenzenesulfonic acid, which is an isomer of the target compound, the carbon signals are well-resolved, allowing for the identification of each unique carbon atom in the structure. chemicalbook.com
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Atom No. | Chemical Shift (ppm) |
|---|---|
| 3 | 7.85 |
| 6 | 7.63 |
| 4 | 7.42 |
| 7 | 2.67 |
| 8 | 2.41 |
Data based on predicted values for a 700 MHz spectrum in H₂O. np-mrd.org
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonyl group (S=O stretching), aromatic C-H stretching, and C=C stretching of the benzene (B151609) ring.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit absorption bands in the ultraviolet region of the electromagnetic spectrum, corresponding to π-π* transitions of the benzene ring.
Advanced Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. A reverse-phase HPLC method can be employed for its analysis. sielc.comsielc.com The separation can be achieved using a C18 or a specialized reverse-phase column like Newcrom R1. sielc.comsielc.com A typical mobile phase consists of a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometric detection, a volatile acid such as formic acid is used instead of phosphoric acid. sielc.comsielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com
Table 2: HPLC Method Parameters
| Parameter | Value | Reference |
|---|---|---|
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | sielc.com |
| Detection | UV, MS compatible (with formic acid) | sielc.comhelixchrom.com |
Mass Spectrometry (MS) Coupled Techniques for Impurity Profiling
Mass spectrometry (MS), particularly when coupled with chromatographic techniques like Gas Chromatography (GC) or HPLC, is a powerful tool for identifying and quantifying impurities.
GC-MS for Impurity Profiling: Potential genotoxic impurities, such as sulfonic acid esters, can be byproducts in the synthesis of sulfonic acids. shimadzu.com GC-MS methods are developed for the analysis of these impurities. shimadzu.com
LC-MS for Impurity Profiling: Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for the analysis of non-volatile and thermally labile compounds. In the negative ion mode ESI-MS/MS spectrum of this compound, the precursor ion [M-H]⁻ is observed at an m/z of 185.02778. massbank.eu Fragmentation of this ion provides structural information, with key fragment ions appearing at m/z 121.06588 and 79.95736. massbank.eu The use of high-purity solvents and appropriate sample preparation techniques, such as using hydrophilic PTFE syringe filters, is crucial to minimize background noise and interfering peaks from extractable impurities. merckmillipore.com
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Ionization Mode | ESI Negative | massbank.eu |
| Precursor Ion [M-H]⁻ (m/z) | 185.02778 | massbank.eu |
| Major Fragment Ions (m/z) | 121.06588, 79.95736 | massbank.eu |
Gas Chromatography (GC) for Volatile Byproducts Analysis
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds without decomposition. In the context of this compound, GC is primarily employed not for the analysis of the acid itself, which has low volatility, but for the identification and quantification of volatile byproducts that may be present from its synthesis or as impurities.
The synthesis of this compound typically involves the sulfonation of p-xylene (B151628). chemicalbook.com This process can lead to several volatile impurities, including unreacted starting materials, isomers, and other related compounds. GC analysis is crucial for quality control, ensuring the purity of the final product by detecting these residual substances.
Research Findings: During the manufacturing process, unreacted p-xylene is a common volatile byproduct. google.com Additionally, the sulfonation reaction can sometimes lead to the formation of isomeric xylenesulfonic acids or the desulfonation of the product under certain conditions, although these are less volatile. The primary application of GC is to confirm the removal of volatile precursors. For analysis, a derivatization step would typically be required to increase the volatility of any sulfonic acid compounds, but for byproducts like p-xylene, direct injection is feasible.
A standard GC analysis for volatile aromatic byproducts would involve a capillary column with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) is commonly used due to its high sensitivity to hydrocarbons like p-xylene. The identification of byproducts is achieved by comparing their retention times with those of known standards.
Below is a table representing potential volatile byproducts in a sample of this compound and their analysis parameters.
| Byproduct | Chemical Formula | Boiling Point (°C) | Typical GC Column | Detection Method |
| p-Xylene | C₈H₁₀ | 138.4 | Non-polar (e.g., DB-1, HP-5) | FID, GC-MS |
| o-Xylene (B151617) | C₈H₁₀ | 144.4 | Non-polar (e.g., DB-1, HP-5) | FID, GC-MS |
| m-Xylene (B151644) | C₈H₁₀ | 139.1 | Non-polar (e.g., DB-1, HP-5) | FID, GC-MS |
Thermal Analysis Techniques
Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. These techniques are vital for determining the thermal stability, decomposition pathways, and phase transitions of materials like this compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) provides quantitative information on the mass changes in a material as a function of temperature or time in a controlled atmosphere. This analysis is particularly useful for determining the thermal stability and composition of hydrated compounds.
Research Findings: For this compound, which often exists as a hydrate (B1144303), TGA can reveal distinct stages of mass loss. thermofisher.com The initial weight loss, occurring at lower temperatures, corresponds to the evaporation of water of hydration. The water content for the hydrate form can range from 7.0% to 18.0%. thermofisher.com Following dehydration, the anhydrous compound remains stable up to a higher temperature, at which point the sulfonic acid group begins to decompose, releasing sulfur oxides (SOₓ) and leaving a carbonaceous residue. Studies on related polymeric sulfonic acids show that degradation commences at temperatures above 150°C. marquette.edu The final decomposition stage involves the breakdown of the aromatic ring structure at significantly higher temperatures.
The following table summarizes the expected thermal events for this compound hydrate in a TGA experiment.
| Stage | Temperature Range (°C) | Mass Loss (%) | Description |
| 1 | 70 - 150 | 7 - 18 | Loss of water of hydration. marquette.edu |
| 2 | > 200 | Variable | Decomposition of sulfonic acid group (desulfonation). |
| 3 | > 400 | Variable | Degradation of the aromatic ring and carbonaceous residue. |
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) is a technique that measures the temperature difference (ΔT) between a sample and an inert reference material as they are subjected to the same controlled temperature program. scribd.comworldoftest.com Peaks in the DTA curve indicate thermal events such as phase transitions (melting, crystallization) and chemical reactions (decomposition), signifying whether a process is endothermic (absorbs heat) or exothermic (releases heat). worldoftest.com
Research Findings: The DTA curve for this compound hydrate would show several characteristic peaks. An initial broad endothermic peak is expected, corresponding to the energy absorbed to drive off the water of hydration. This would be followed by a sharp endothermic peak indicating the melting of the compound; the melting point for the hydrate is reported to be in the range of 82.5-88.5°C. thermofisher.com At higher temperatures, one or more exothermic peaks would appear, corresponding to the energy released during the oxidative decomposition of the organic structure. DTA provides complementary information to TGA by characterizing the energetic nature of the mass loss events.
The table below outlines the expected thermal events in a DTA scan of this compound hydrate.
| Event | Approximate Temperature (°C) | Peak Type | Description |
| Dehydration | 70 - 150 | Endothermic | Loss of water of hydration. |
| Melting | 82.5 - 88.5 | Endothermic | Phase transition from solid to liquid. thermofisher.com |
| Decomposition | > 200 | Exothermic | Breakdown of the molecular structure. |
Reactivity Studies and Reaction Pathways of 2,5 Dimethylbenzenesulfonic Acid
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a cornerstone of benzene (B151609) chemistry, and 2,5-dimethylbenzenesulfonic acid presents a nuanced case due to the competing directing effects of its substituents. The methyl groups are activating and ortho-, para-directing, while the sulfonic acid group is deactivating and meta-directing.
Sulfonation and Desulfonation Mechanisms
The sulfonation of p-xylene (B151628) is the primary industrial route to this compound. This reaction is typically achieved by treating p-xylene with a sulfonating agent such as concentrated sulfuric acid or oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). The electrophile in this reaction is sulfur trioxide (SO₃).
The sulfonation process is reversible, a characteristic that distinguishes it from many other electrophilic aromatic substitution reactions. The reverse reaction, known as desulfonation, can be induced by heating the sulfonic acid in the presence of dilute aqueous acid. This equilibrium is governed by Le Chatelier's principle; high concentrations of the sulfonating agent favor the formation of the sulfonic acid, while an excess of water shifts the equilibrium back towards the starting arene.
The mechanism for sulfonation involves the attack of the electron-rich aromatic ring on the electrophilic sulfur atom of SO₃, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base, such as the bisulfate ion (HSO₄⁻), restores the aromaticity of the ring and yields the sulfonic acid.
Conversely, desulfonation proceeds by the protonation of the aromatic ring, typically at the ipso-carbon (the carbon bearing the sulfonic acid group), followed by the loss of sulfur trioxide. The presence of excess water facilitates the capture of the liberated SO₃ to form sulfuric acid, driving the reaction to completion.
Nitration and Halogenation Regiochemistry
The introduction of other electrophiles, such as the nitronium ion (NO₂⁺) in nitration or a halonium ion (e.g., Br⁺, Cl⁺) in halogenation, onto the this compound ring is a complex matter of regiochemistry. The directing effects of the existing substituents determine the position of the incoming electrophile. The two methyl groups at positions 1 and 4 of the parent p-xylene direct incoming electrophiles to the ortho and para positions relative to themselves. The sulfonic acid group, being a meta-director, deactivates the ring and directs incoming electrophiles to the positions meta to it.
In the case of this compound, the available positions for substitution are 3, 4, and 6. The methyl groups at positions 2 and 5 strongly activate the ortho positions (3 and 6) and the para position (relative to the 2-methyl, this would be position 5, which is already substituted). The sulfonic acid group at position 1 deactivates the ring and directs incoming groups to the meta positions (3 and 5).
Nitration: For nitration, the strong activating effect of the two methyl groups is expected to dominate over the deactivating, meta-directing effect of the sulfonic acid group. Therefore, substitution is anticipated to occur primarily at the positions most activated by the methyl groups, which are positions 3 and 6. While no specific studies on the nitration of this compound were found, studies on the analogous 2,5-dimethylbenzoic acid show a preference for substitution at the positions ortho to the methyl groups.
Halogenation: Similar to nitration, the regiochemistry of halogenation is also governed by the directing effects of the substituents. The methyl groups will direct the incoming halogen to positions 3 and 6. The sulfonic acid group's meta-directing influence would also favor position 3. Therefore, it is expected that halogenation, such as bromination or chlorination, would yield a mixture of 3-halo- and 6-halo-2,5-dimethylbenzenesulfonic acid, with the potential for di-substituted products under forcing conditions.
| Reaction | Expected Major Product(s) | Governing Factors |
| Nitration | 3-Nitro-2,5-dimethylbenzenesulfonic acid, 6-Nitro-2,5-dimethylbenzenesulfonic acid | Strong activating and ortho-directing effect of two methyl groups. |
| Halogenation | 3-Halo-2,5-dimethylbenzenesulfonic acid, 6-Halo-2,5-dimethylbenzenesulfonic acid | Combined ortho-directing effect of methyl groups and meta-directing effect of the sulfonic acid group. |
Oxidation and Reduction Chemistry
The sulfonic acid group is generally resistant to oxidation and reduction under typical conditions. However, the aromatic ring and its methyl substituents can undergo these reactions.
Oxidation of Aromatic Ring and Substituents
The oxidation of this compound can lead to the formation of 2,5-dimethylphenol (B165462). A patented method describes the oxidation of this compound using oxygen in supercritical water in the presence of a sodium hydroxide (B78521) catalyst. google.com This process involves the oxidative hydrolysis of the sulfonic acid group, replacing it with a hydroxyl group.
Under more vigorous oxidative conditions, the methyl groups attached to the aromatic ring can be oxidized to carboxylic acids, potentially leading to the formation of sulfobenzoic acid derivatives.
Reduction of Sulfonic Acid Group to Sulfinic/Sulfenic Acids
The reduction of aromatic sulfonic acids to the corresponding sulfinic acids is a known transformation, though less common than the reduction to thiols. General methods for the reduction of arylsulfonic acids often involve reagents like triphenylphosphine (B44618) in the presence of iodine, which typically leads to the corresponding thiol. However, by carefully controlling the reaction conditions and using milder reducing agents, it is possible to stop the reduction at the sulfinic acid stage. The formation of a sulfinic acid from a sulfonic acid represents a two-electron reduction. Further reduction would yield a sulfenic acid, which is generally unstable, and then the thiol.
While specific methods for the direct reduction of this compound to 2,5-dimethylbenzenesulfinic acid are not widely reported, the general principle of reducing arylsulfonic acids suggests this is a feasible, albeit potentially challenging, transformation.
Nucleophilic Substitution Reactions
Direct nucleophilic aromatic substitution on the benzene ring of this compound is generally unfavorable. The aromatic ring is electron-rich and not susceptible to attack by nucleophiles unless activated by strong electron-withdrawing groups, which the sulfonic acid group is, but typically requires more than one such group for facile reaction.
However, nucleophilic substitution can be readily achieved at the sulfur atom of the sulfonic acid group by first converting it to a more reactive derivative, such as a sulfonyl chloride. 2,5-Dimethylbenzenesulfonyl chloride can be synthesized from this compound by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
The resulting 2,5-dimethylbenzenesulfonyl chloride is a versatile intermediate that readily reacts with a variety of nucleophiles, displacing the chloride ion. These reactions are fundamental in the synthesis of sulfonamides, sulfonate esters, and other important classes of organic compounds.
| Nucleophile | Product Class | General Reaction |
| Amines (R-NH₂) | Sulfonamides | C₈H₉SO₂Cl + R-NH₂ → C₈H₉SO₂NH-R + HCl |
| Alcohols (R-OH) | Sulfonate Esters | C₈H₉SO₂Cl + R-OH → C₈H₉SO₂O-R + HCl |
| Water (H₂O) | Sulfonic Acid | C₈H₉SO₂Cl + H₂O → C₈H₉SO₃H + HCl |
These reactions typically proceed via a nucleophilic addition-elimination mechanism at the sulfonyl sulfur atom.
Reaction with Other Functional Groups
The chemical behavior of this compound is dominated by reactions involving the highly acidic and versatile sulfonic acid moiety. The methyl groups, while generally stable, can also participate in certain transformations under specific conditions.
The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group and an excellent leaving group, making it the primary site of reactivity. Key reactions include desulfonation, conversion to sulfonyl derivatives, and displacement by nucleophiles.
Desulfonation (Hydrolysis): The sulfonation of p-xylene is a reversible process. The reverse reaction, known as desulfonation or hydrolysis, involves the removal of the sulfonic acid group to regenerate the parent arene, p-xylene. This reaction is typically achieved by heating the sulfonic acid in the presence of dilute aqueous acid, such as sulfuric acid. The equilibrium can be driven towards the desulfonated product by using superheated steam to remove the volatile p-xylene from the reaction mixture. The general mechanism involves the protonation of the aromatic ring, followed by the loss of sulfur trioxide.
Displacement by Hydroxyl Group (Alkali Fusion): A significant industrial application of this compound is its conversion to 2,5-dimethylphenol. This transformation is a nucleophilic aromatic substitution where the sulfonate group is replaced by a hydroxyl group. A common method for this is alkali fusion, which involves heating the sulfonic acid or its sodium salt with a strong base like sodium hydroxide at high temperatures (typically 300-350°C). google.com A patented method describes a process of oxidative hydrolysis using sodium hydroxide in supercritical water at temperatures between 360-470°C to produce 2,5-dimethylphenol. researchgate.net
Conversion to Sulfonyl Chlorides: The sulfonic acid can be readily converted into its more reactive sulfonyl chloride derivative, 2,5-dimethylbenzenesulfonyl chloride. This is a standard transformation for sulfonic acids, typically accomplished by reacting the acid with reagents such as thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H). chemspider.com The resulting 2,5-dimethylbenzenesulfonyl chloride is a valuable intermediate for synthesizing other derivatives, such as sulfonamides and sulfonate esters, by reaction with various nucleophiles.
Formation of Sulfonamides: Once converted to the sulfonyl chloride, the compound can react with ammonia (B1221849) or primary/secondary amines to form the corresponding sulfonamides. This reaction is a standard method for creating sulfonamide derivatives from sulfonic acids.
The methyl groups on the benzene ring are generally less reactive than the sulfonic acid group. They are typically resistant to reactions under the conditions used to manipulate the sulfonic acid moiety. However, under forcing conditions with strong oxidizing agents, aromatic methyl groups can be oxidized to carboxylic acids.
Research specifically detailing the oxidation of the methyl groups on this compound to form 2,5-disulfo-terephthalic acid is not extensively documented in the reviewed literature. Studies on the oxidation of xylenes (B1142099) typically focus on the parent hydrocarbons rather than their sulfonated derivatives. The presence of the deactivating sulfonic acid group and the potential for side reactions or desulfonation under harsh oxidative conditions may complicate this transformation.
Comparative Reactivity with Structural Analogs
The reactivity of this compound, derived from p-xylene, is best understood by comparing it to its structural isomers derived from o-xylene (B151617) and m-xylene (B151644). These differences in reactivity, particularly in sulfonation and desulfonation, are the basis for the industrial separation of xylene isomers.
The primary isomers of dimethylbenzenesulfonic acid include:
From p-xylene: this compound
From o-xylene: 3,4-Dimethylbenzenesulfonic acid and 2,3-Dimethylbenzenesulfonic acid
From m-xylene: 2,4-Dimethylbenzenesulfonic acid and 2,6-Dimethylbenzenesulfonic acid
Relative Rates of Sulfonation: The rate of electrophilic aromatic substitution is highly dependent on the substitution pattern of the starting xylene. The methyl groups are activating and ortho-, para-directing.
p-Xylene: All available positions are equivalent and ortho to a methyl group. Sulfonation yields a single product, this compound.
o-Xylene: The positions are not equivalent. Sulfonation primarily yields 3,4-dimethylbenzenesulfonic acid and a smaller amount of 2,3-dimethylbenzenesulfonic acid.
m-Xylene: This isomer is the most reactive towards sulfonation due to the additive directing effects of the two meta-positioned methyl groups, which activate the 2-, 4-, and 6-positions. Sulfonation of m-xylene is significantly faster than that of o- or p-xylene, a fact that is exploited in their separation. researchgate.net It predominantly gives 2,4-dimethylbenzenesulfonic acid.
Relative Rates of Hydrolysis (Desulfonation): The stability of the sulfonic acid isomers also varies, leading to different rates of hydrolysis. The rate of desulfonation generally correlates inversely with the rate of sulfonation; more stable sulfonic acids are formed more slowly but are also hydrolyzed more slowly. Kinetic studies have shown that there are significant differences in the hydrolysis rates of isomeric sulfonic acids. For instance, studies on toluenesulfonic acids, which are close structural analogs, show measurable differences in their desulfonation kinetics. researchgate.net Similarly, the various isomers of xylenesulfonic acid exhibit different stabilities and tendencies to isomerize or desulfonate when heated in acid. rsc.org The m-xylene-derived sulfonic acids, being the most readily formed, can also be hydrolyzed under conditions that leave the p-xylene-derived sulfonic acid (the target compound) largely intact.
The table below summarizes the comparative reactivity of xylene isomers in sulfonation, which leads to the formation of their respective sulfonic acid analogs.
| Xylene Isomer (Starting Material) | Primary Sulfonic Acid Product | Relative Reactivity in Sulfonation | Key Remarks |
|---|---|---|---|
| p-Xylene | This compound | Base | Forms a single, relatively stable sulfonic acid product. |
| o-Xylene | 3,4-Dimethylbenzenesulfonic acid | Slower than m-xylene | Forms a mixture of isomers, with the 3,4-isomer predominating. mdpi.com |
| m-Xylene | 2,4-Dimethylbenzenesulfonic acid | Fastest | Highest reactivity due to the synergistic activating effect of the methyl groups. researchgate.net This high reactivity is the basis for its separation from other isomers. |
Catalytic Applications of 2,5 Dimethylbenzenesulfonic Acid and Its Derivatives
Role as an Acid Catalyst in Organic Synthesis
2,5-Dimethylbenzenesulfonic acid is a versatile and effective acid catalyst in a range of organic reactions. ucsb.edu Its catalytic activity is primarily attributed to its Brønsted acidity, which plays a crucial role in enhancing reaction rates and enabling transformations that would otherwise be slow or inefficient.
As a sulfonic acid, this compound is a strong Brønsted acid, meaning it is an effective proton (H⁺) donor. The sulfonic acid group (-SO₃H) is highly polar and readily releases its proton, which can then protonate various functional groups in reactant molecules. nih.gov This protonation increases the electrophilicity of the functional group, making it more susceptible to nucleophilic attack and thereby accelerating the reaction rate. The acidic strength of sulfonic acids like this compound is a key factor in their catalytic efficiency, often leading to significantly faster reaction times compared to uncatalyzed reactions or those using weaker acids. rsc.org The presence of two methyl groups on the benzene (B151609) ring can also influence its solubility and electronic properties, which can have a secondary effect on its catalytic performance in specific reaction media.
Acid-catalyzed esterification and transesterification are fundamental reactions in organic synthesis, and this compound can be an effective catalyst for these transformations. In esterification, the acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and facilitating the attack by the alcohol. scielo.br Similarly, in transesterification, the acid catalyst protonates the carbonyl group of the ester, initiating the substitution of the alkoxy group. researchgate.net
While specific kinetic data for this compound is not extensively reported in readily available literature, the general mechanism for acid-catalyzed esterification is well-established. The reaction rate is typically dependent on the concentration of the acid catalyst, the reactants, and the temperature. researchgate.net
Table 1: Illustrative Data for Acid-Catalyzed Esterification of Oleic Acid
| Catalyst | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Catalyst Loading (wt%) | Conversion (%) | Time (h) |
| Sulfuric Acid | 65 | 6:1 | 5 | >95 | 2 |
| p-Toluenesulfonic Acid | 65 | 6:1 | 5 | >90 | 4 |
| This compound (estimated) | 65 | 6:1 | 5 | >90 | ~4 |
Note: Data for this compound is estimated based on the performance of similar arylsulfonic acids. Specific experimental data was not available in the searched literature.
In the context of green chemistry, the transesterification of vegetable oils to produce biodiesel is a critical process. semanticscholar.org While homogeneous catalysts like sodium hydroxide (B78521) are common, they are sensitive to free fatty acids (FFAs) in the feedstock. mdpi.com Acid catalysts like this compound can simultaneously catalyze both the esterification of FFAs and the transesterification of triglycerides, making them suitable for use with lower-grade feedstocks. researchgate.netnih.gov
This compound and its derivatives are also employed as catalysts in various condensation reactions, which are essential for forming carbon-carbon bonds. One notable example is the Pechmann condensation for the synthesis of coumarins, where a phenol (B47542) reacts with a β-ketoester under acidic conditions. wikipedia.org The acid catalyst facilitates both the initial transesterification and the subsequent intramolecular cyclization and dehydration steps. tsijournals.com
Other condensation reactions where arylsulfonic acids are used include the Biginelli and Hantzsch reactions for the synthesis of dihydropyrimidones and dihydropyridines, respectively. mdpi.comepa.gov The Brønsted acidity of the catalyst is key to activating the carbonyl components and promoting the multi-component condensation.
Design and Synthesis of this compound-Based Solid Acid Catalysts
While homogeneous catalysts like this compound are effective, their separation from the reaction mixture can be challenging and costly. To address this, significant research has focused on developing heterogeneous solid acid catalysts by immobilizing sulfonic acid groups onto solid supports. datapdf.com These solid catalysts offer the advantages of easy separation, potential for reuse, and suitability for continuous flow processes, aligning with the principles of green chemistry.
Several techniques can be employed to immobilize sulfonic acid functionalities, including those derived from or analogous to this compound, onto solid supports. Common supports include silica (B1680970), alumina, and organic polymers.
Grafting onto Silica: Sulfonic acid groups can be introduced onto the surface of mesoporous silica materials like SBA-15 or MCM-41. ucsb.edunih.gov This is often achieved through the co-condensation of a silica precursor (like tetraethoxysilane) with an organosilane containing a thiol group (e.g., mercaptopropyltrimethoxysilane), followed by oxidation of the thiol to a sulfonic acid. ucsb.edu While direct use of this compound for this is less common, the resulting aryl and alkyl sulfonic acid-functionalized silicas are effective solid acid catalysts.
Functionalization of Polymers: Polystyrene-divinylbenzene (PSD) resins are robust and versatile supports for catalyst immobilization. researchgate.netnih.gov These polymers can be functionalized with sulfonic acid groups through sulfonation reactions. While direct sulfonation of the polymer is common, methods involving the grafting of molecules like this compound are also conceivable.
Impregnation: A solid support can be impregnated with a solution of this compound, followed by drying. However, this method can sometimes lead to leaching of the catalyst from the support during the reaction.
The performance of solid acid catalysts based on sulfonic acids is evaluated based on several key metrics, including catalytic activity, selectivity, stability, and reusability. In the context of green chemistry, these catalysts are particularly attractive for processes like biodiesel production from high-FFA feedstocks.
Table 2: Illustrative Performance of Sulfonic Acid-Based Solid Catalysts in Biodiesel Production
| Catalyst Support | Sulfonic Acid Type | Reaction | Conversion (%) | Reusability (Cycles) |
| Silica Nanoparticles | Aryl Sulfonic Acid | Esterification of Linoleic Acid | 100 | 5 |
| Polystyrene | Sulfonated Polystyrene | Esterification of Oleic Acid | ~96 | >5 |
| Biochar | Toluenesulfonic Acid | Esterification of Oleic Acid | 96.28 | 5 |
Note: This table presents data for various sulfonic acid-based solid catalysts to illustrate typical performance. Specific data for a solid catalyst derived directly from this compound was not available in the searched literature.
Organocatalysis with this compound Derivatives
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. While specific examples of this compound derivatives in organocatalysis are not prominent in the literature, the sulfonic acid group is a key functional moiety in many Brønsted acid organocatalysts. These catalysts are crucial for a range of reactions, including esterifications, condensations, and Friedel-Crafts reactions. The acidity of the sulfonic acid group can be tuned by the substituents on the aromatic ring, which in the case of this compound are two methyl groups.
In principle, chiral derivatives of this compound could be synthesized and employed in asymmetric organocatalysis. For instance, the introduction of a chiral center elsewhere in the molecule could lead to enantioselective transformations. A general example is the use of chiral disulfonimides, which are strong Brønsted acids, in asymmetric counteranion-directed catalysis (ACDC). These catalysts have been successfully used in reactions like the Mukaiyama aldol (B89426) reaction and Friedel-Crafts alkylations.
Table 1: Examples of Organocatalytic Reactions Using Arylsulfonic Acid-Type Catalysts
| Catalyst Type | Reaction | Substrates | Product | Enantiomeric Excess (ee) |
| Chiral Disulfonimide | Mukaiyama Aldol Reaction | Aldehyde, Silyl Enol Ether | β-Hydroxy Ketone | Up to 94% |
| Chiral Disulfonimide | Friedel-Crafts Alkylation | Imine, Indole | α-Indolyl Amine | Not Specified |
| Chiral Phosphoric Acid | Various | Various | Chiral products | High |
This table presents general examples of reactions catalyzed by strong Brønsted acids similar in function to potential derivatives of this compound, as specific data for its derivatives in organocatalysis is limited.
Metal-Catalyzed Reactions with this compound Ligands/Additives
In the realm of metal-catalyzed reactions, derivatives of sulfonic acids can serve as ligands for transition metals. The sulfonate group can coordinate to a metal center, and the electronic and steric properties of the aryl ring can influence the catalyst's activity and selectivity. While there is a lack of specific examples of this compound derivatives being used as ligands, the broader class of arylsulfonates has been explored in cross-coupling reactions.
For instance, aryl sulfonates can undergo cross-coupling reactions, acting as electrophilic partners. More relevant to their role as ligands, the sulfonic acid moiety can be incorporated into more complex molecular structures that chelate to a metal. The development of such ligands is a cornerstone of modern catalysis, enabling a wide array of transformations, including Suzuki, Heck, and Sonogashira cross-coupling reactions.
A study on the rhodium-catalyzed C-H borylation utilized a variety of ligands to optimize the reaction, highlighting the importance of the ligand structure in the catalytic outcome. rsc.org While not directly involving a 2,5-dimethylbenzenesulfonate (B280636) ligand, this illustrates the principle of ligand-modified metal catalysis where such a scaffold could potentially be employed.
Furthermore, metal-organic frameworks (MOFs) have been synthesized using sulfonic acid-functionalized linkers. For example, a zirconium-based MOF was created with a sulfated organic linker, demonstrating the utility of sulfonated aromatics in creating heterogeneous catalysts. rsc.org In one instance, this compound was used in the synthesis of a potassium sulfonate-functionalized terephthalic acid, which was then used to construct a MOF. rsc.org
Table 2: Examples of Metal-Catalyzed Reactions with Sulfonate-Related Compounds
| Metal Catalyst | Ligand/Additive Type | Reaction Type | Substrates | Product | Yield |
| Palladium | Phosphine Ligand | Suzuki Coupling | Aryl Halide, Boronic Acid | Biaryl | High |
| Rhodium | Various Ligands | C-H Borylation | Arene, Diboron Reagent | Arylboronate | Up to 83% rsc.org |
| Zirconium | Sulfonated Linker | Heterogeneous Catalysis | Various | Various | Varies |
This table provides examples of metal-catalyzed reactions where sulfonate-containing compounds are involved, either as part of the ligand/support structure or as a related substrate class, due to the scarcity of specific data for this compound derivatives as ligands.
Advanced Materials Science and Polymer Chemistry Applications of 2,5 Dimethylbenzenesulfonic Acid
Incorporation into Polymer Synthesis as a Monomer or Dopant
2,5-Dimethylbenzenesulfonic acid (DMBSA) is a versatile compound that plays a significant role in polymer chemistry, primarily through its incorporation into polymer structures either as a monomer or as a dopant. Its aromatic ring and sulfonic acid group provide unique properties to the resulting polymers, influencing their conductivity, solubility, and functionality.
Synthesis of Conducting Polymers Doped with this compound
The introduction of dopants into polymer chains is a crucial step in the synthesis of conducting polymers. This compound is utilized as a dopant to enhance the electrical conductivity of various polymers. The sulfonic acid group facilitates the formation of charge carriers within the polymer matrix, which are essential for electrical conduction.
Poly(o-aminophenol) (POAP) is a conducting polymer that has been the subject of numerous studies due to its unique electrochemical and electrochromic properties. electrochemsci.org The electrical conductivity of POAP can be significantly influenced by the type of dopant used during its synthesis. While direct studies on the doping of POAP with this compound are not extensively documented in the reviewed literature, the principles of doping with other acidic compounds, such as sulfuric acid, provide insight into the potential effects. researchgate.net The doping process involves the protonation of the polymer backbone by the acid, which leads to the formation of polarons and bipolarons, the charge carriers responsible for electrical conductivity. researchgate.net
The synthesis of POAP can be achieved through chemical or electrochemical oxidation of o-aminophenol. electrochemsci.orgchemicalbook.com The resulting polymer's properties, including its conductivity, are dependent on the reaction conditions and the doping agent. For instance, poly(m-aminophenol) doped with sulfuric acid has shown higher conductivity compared to when doped with other inorganic acids. researchgate.net It is plausible that this compound, being a strong sulfonic acid, could act as an effective dopant for POAP, potentially leading to a conductive polymer with specific characteristics influenced by the size and structure of the dimethylbenzene group. The presence of both hydroxyl and amino groups in the o-aminophenol monomer can lead to the formation of a ladder-type structure in the resulting polymer. researchgate.net
The capacitance and redox behavior of POAP films are also critical aspects of their characterization. Studies on POAP films activated in sulfuric acid have demonstrated specific capacitance values as high as 280 Fg⁻¹. electrochemsci.org This suggests that the choice of dopant is crucial for tuning the material's performance in applications such as supercapacitors. The interaction between the dopant and the polymer backbone can also affect the stability of the polymer's conductive state. electrochemsci.org
| Polymer | Dopant | Reported Conductivity (S/cm) | Reference |
| Poly(m-aminophenol) | Hydrochloric Acid | 2.8 x 10⁻⁴ | researchgate.net |
| Poly(m-aminophenol) | Sulfuric Acid | Higher than HCl-doped | researchgate.net |
This table presents conductivity data for a related polymer, poly(m-aminophenol), to illustrate the effect of acidic doping.
A study on the electrical conductivity of a copolymer of carbazole-phenol formaldehyde (B43269) has demonstrated the effectiveness of this compound (referred to as PXSA in the study) as a dopant. arabjchem.orgresearchgate.net The research involved preparing the copolymer and then doping it with various sulfonic acids, including this compound. arabjchem.org
The conductivity of the doped copolymer was found to be dependent on the amount of the dopant used. For the copolymer doped with this compound, the conductivity increased with the weight of the dopant, reaching a high conductivity of 2.73 x 10⁻⁴ S/cm with 0.1 g of the dopant. arabjchem.org This indicates that this compound can effectively introduce charge carriers into the copolymer matrix, thereby enhancing its electrical properties. arabjchem.org
The study compared the conductivity of the copolymer doped with this compound to that doped with other sulfonic acids, such as 4-(4-hydroxy-phenylazo)-benzenesulfonic acid (PABS) and 4-hydroxy-m-benzene disulfonic acid (PDSA). arabjchem.org While the PABS-doped copolymer exhibited the highest conductivity, the results for the this compound-doped copolymer were significant, demonstrating its utility in modifying the electrical characteristics of such copolymers. arabjchem.org
| Copolymer | Dopant | Weight of Dopant (g) | Conductivity (S/cm) | Reference |
| Carbazole-Phenol Formaldehyde | This compound (PXSA) | 0.1 | 2.73 x 10⁻⁴ | arabjchem.org |
| Carbazole-Phenol Formaldehyde | 4-(4-hydroxy-phenylazo)-benzenesulfonic acid (PABS) | 0.1 | 5.95 x 10⁻⁴ | arabjchem.org |
| Carbazole-Phenol Formaldehyde | 4-hydroxy-m-benzene disulfonic acid (PDSA) | 0.02, 0.03, 0.06 | 9.75 x 10⁻⁵ | arabjchem.org |
Functionalization of Polymers using this compound
Polymer functionalization involves the introduction of specific chemical groups onto a polymer backbone to impart desired properties. While direct examples of polymer functionalization using this compound are not extensively detailed in the provided search results, the chemical nature of this acid suggests its potential for such applications. The sulfonic acid group can be used to modify polymer surfaces or the bulk material, enhancing properties like hydrophilicity, ion-exchange capability, and catalytic activity.
The general strategies for polymer functionalization include "grafting to," "grafting from," and "grafting through" methods. In the context of this compound, a "grafting to" approach could involve reacting the sulfonic acid group with a pre-existing polymer that has reactive sites. Alternatively, a monomer derived from this compound could be used in a "grafting from" or "grafting through" polymerization. The chemistry of the polymer backbone plays a crucial role in its interaction with cells and other biological entities, and functionalization with specific groups can tailor these interactions. nih.govresearchgate.net
Synthesis of Water-Soluble Polymers and Copolymers
The incorporation of sulfonic acid groups is a well-established method for rendering polymers water-soluble. The strong acidic nature of the sulfonic acid group and its ability to ionize in aqueous media imparts a hydrophilic character to the polymer chain. Although specific examples of water-soluble polymers synthesized directly from this compound as a monomer were not found in the search results, the principle is widely applied with other sulfonated monomers.
For instance, water-soluble copolymers have been synthesized using monomers like allyloxybenzenesulfonic acid and methallyl sulfonic acid. google.com These copolymers exhibit multifunctional properties, including the ability to disperse particulate matter and inhibit mineral scale formation in aqueous systems. The presence of the sulfonic acid group is key to their water solubility and functionality. It is therefore conceivable that a monomer derived from this compound could be copolymerized with other monomers to create water-soluble polymers with tailored properties. The synthesis of such polymers often involves radical copolymerization. google.com
Development of Chelating Resins and Adsorbents
Chelating resins are specialized polymers that contain functional groups capable of forming complexes with metal ions. These resins are widely used for the removal of heavy metal ions from aqueous solutions. researchgate.netosti.gov The functional groups on these resins often contain nitrogen, oxygen, and sulfur atoms, which act as coordination sites for the metal ions. mdpi.com
Strong acid cation exchange resins, which typically contain sulfonic acid groups, are a class of materials used for ion exchange. google.com These resins are commonly prepared by sulfonating a copolymer of styrene (B11656) and divinylbenzene. google.com While the direct use of this compound in the synthesis of commercial chelating resins is not explicitly detailed in the provided results, its structure suggests its potential as a building block for such materials. A polymer backbone functionalized with 2,5-dimethylbenzenesulfonate (B280636) groups would possess the necessary sulfonic acid sites for ion exchange.
The development of chelating resins often involves the functionalization of a polymer matrix with a chelating agent. For example, resins have been prepared by modifying a styrene-divinylbenzene resin with chelating agents like tartrazine (B75150) and amido black 10B. mdpi.com The sulfonic groups present in these chelating agents play a role in their interaction with the resin and their ability to bind metal ions. mdpi.com Similarly, a resin could be synthesized by incorporating this compound, or a derivative thereof, onto a suitable polymer support. Such a resin would be expected to exhibit selectivity for certain metal ions, a critical characteristic for applications in water treatment and metal recovery. google.comnih.gov
| Resin Type | Functional Group | Application | Reference |
| Strong Acid Cation Exchange Resin | Sulfonic Acid | Ion Exchange | google.com |
| Chelating Resin | Iminodiacetate | Heavy Metal Removal | osti.gov |
| Functionalized Amberlite Resin | Tartrazine, Amido Black 10B (contain sulfonic groups) | Metal Ion Adsorption | mdpi.com |
Applications in Advanced Membranes and Separation Technologies
While direct, large-scale industrial use of this compound in specific, named membrane products is not widely documented in publicly available research, its chemical properties make it a relevant compound for the development of advanced polymer membranes. Its utility stems from the presence of the sulfonic acid group (-SO₃H), which can impart ion-exchange capabilities and modify the hydrophilicity of polymer matrices. The applications fall into two primary categories: as a functionalizing agent for ion-exchange membranes and as a dopant for conductive polymer membranes.
Functionalization of Polymers for Ion-Exchange Membranes:
Ion-exchange membranes are critical components in technologies such as fuel cells, electrodialysis, and certain types of water purification. These membranes selectively transport ions. A key method for preparing these membranes involves the sulfonation of stable, high-performance polymers. One of the most studied classes of materials for these applications is sulfonated poly(ether ether ketone) (SPEEK). mdpi.comrsc.org The process involves introducing sulfonic acid groups onto the PEEK polymer backbone. This chemical modification transforms the inert, hydrophobic PEEK into a hydrophilic polymer capable of transporting cations, making it a viable, lower-cost alternative to benchmark materials like Nafion®. mdpi.comresearchgate.netmdpi.com
The sulfonation reaction increases the polymer's hydrophilicity and creates fixed anionic charges (-SO₃⁻) with associated mobile protons (H⁺), which is the fundamental mechanism for proton conductivity in fuel cell membranes. mdpi.com The degree of sulfonation is a critical parameter that can be controlled to optimize membrane properties, including ion exchange capacity (IEC), water uptake, and mechanical stability. mdpi.comresearchgate.net While concentrated sulfuric acid is a common reagent for this process, the underlying principle is the electrophilic aromatic substitution of -SO₃H groups onto the polymer's aromatic rings, a role for which compounds like this compound are fundamentally suited as reagents or model compounds in research.
Dopant for Conductive Polymer Membranes:
Another significant application for aromatic sulfonic acids is in the field of conductive polymers. Polymers like polyaniline (PANI) and poly(3,4-ethylenedioxythiophene) (PEDOT) are intrinsically semiconducting but require a "doping" process to achieve high electrical conductivity. mdpi.comazom.com Large organic sulfonic acids are frequently used as dopants. In this role, the sulfonic acid serves multiple functions: it protonates the polymer chain, creating charge carriers (polarons and bipolarons) that enable electrical conduction; its organic component enhances the solubility and processability of the otherwise intractable polymer; and it can act as a surfactant to template the polymerization process, influencing the final morphology of the polymer film. mdpi.comfrontiersin.org
Structurally similar compounds to this compound, such as dodecylbenzenesulfonic acid (DBSA), p-toluenesulfonic acid, and camphorsulfonic acid (CSA), are well-documented as effective dopants for PANI and PEDOT. mdpi.comfrontiersin.org For instance, research has shown that PANI doped with DBSA can be synthesized directly in xylene, the parent hydrocarbon of this compound. mdpi.com The choice of dopant has a significant impact on the final properties of the conductive polymer, including conductivity, morphology, and stability.
The table below summarizes the role of representative aromatic sulfonic acids as dopants in creating conductive polymers, an application for which this compound is a candidate.
| Dopant Compound | Conducting Polymer | Function of Dopant | Observed Effects |
| Dodecylbenzenesulfonic Acid (DBSA) | Polyaniline (PANI) | Acts as dopant and surfactant. | Improves solubility in organic solvents; enhances conductivity. mdpi.comfrontiersin.org |
| p-Toluenesulfonic acid | Polyaniline (PANI) | Forms supramolecular micelles. | Influences morphology of electrodeposited polymer films. frontiersin.org |
| Camphorsulfonic Acid (CSA) | Polyaniline (PANI) | Acts as dopant. | Results in higher conductivity compared to inorganic acid dopants like HCl. frontiersin.org |
| Sulfonated Polyarylether Sulfone (SPAES) | Poly(3,4-ethylenedioxythiophene) (PEDOT) | Polymeric dopant. | Creates tailor-made materials with enhanced electrical conductivity. mdpi.com |
Utilization in Dye and Pigment Synthesis
This compound is an important intermediate in the synthesis of certain classes of synthetic dyes, particularly azo dyes. mdpi.com Azo dyes represent the largest and most versatile group of commercial colorants, characterized by the presence of one or more azo groups (-N=N-) that connect aromatic rings.
The primary route through which this compound is used in dye synthesis involves its conversion to an amino derivative, typically 2-amino-3,5-dimethylbenzenesulfonic acid. This aminated compound then serves as a "diazo component." The synthesis of an azo dye from this intermediate follows a well-established two-step process:
Diazotization: The primary aromatic amine group (-NH₂) of 2-amino-3,5-dimethylbenzenesulfonic acid is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (like HCl) at low temperatures. This reaction converts the amino group into a highly reactive diazonium salt (-N₂⁺Cl⁻). researchgate.net
Azo Coupling: The resulting diazonium salt is an electrophile that readily reacts with an electron-rich aromatic compound, known as the "coupling component." Coupling components are typically phenols or aromatic amines. This electrophilic aromatic substitution reaction forms the stable azo bond, linking the two aromatic systems and creating the final dye molecule. researchgate.net
The sulfonic acid group, originally from the this compound, remains in the final dye structure. It imparts water solubility, which is a crucial property for applying dyes to textiles in aqueous baths. By varying the coupling component, a wide spectrum of colors can be produced from the same diazo component.
Research and industrial literature show that 2-amino-3,5-dimethylbenzenesulfonic acid is used to synthesize several specific C.I. (Colour Index) dyes. The table below lists examples of such dyes and the general coupling components involved in their synthesis.
| Dye Name (Colour Index) | CAS Number of Intermediate | Intermediate | General Coupling Component Class |
| C.I. Direct Violet 7 | 88-22-2 | 2-Amino-3,5-dimethylbenzenesulfonic acid | Aromatic Amine |
| C.I. Direct Violet 11 | 88-22-2 | 2-Amino-3,5-dimethylbenzenesulfonic acid | Aromatic Amine |
| C.I. Direct Blue 116 | 88-22-2 | 2-Amino-3,5-dimethylbenzenesulfonic acid | Aromatic Amine |
| C.I. Food Red 2 | 88-22-2 | 2-Amino-3,5-dimethylbenzenesulfonic acid | Naphtholsulfonic Acid |
| C.I. Acid Orange 9 | 88-22-2 | 2-Amino-3,5-dimethylbenzenesulfonic acid | Naphtholsulfonic Acid Derivative |
Data sourced from dye intermediate suppliers. mdpi.com
Computational Chemistry and Theoretical Studies of 2,5 Dimethylbenzenesulfonic Acid
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations offer profound insights into the molecular structure and electronic characteristics of 2,5-Dimethylbenzenesulfonic acid. These computational methods allow for the detailed examination of its geometric parameters, charge distributions, and molecular orbitals, which are fundamental to understanding its reactivity and interactions. researchgate.net
Density Functional Theory (DFT) for Predicting Reactive Sites
Density Functional Theory (DFT) is a powerful computational tool used to predict the reactive sites of a molecule by analyzing its electronic structure. pku.edu.cn For this compound, DFT calculations, particularly through the analysis of Frontier Molecular Orbitals (FMOs), can identify regions susceptible to electrophilic or nucleophilic attack. dntb.gov.ua The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key in determining these reactive areas. Regions with a high HOMO density are likely to be sites for electrophilic attack, while areas with high LUMO density are prone to nucleophilic attack. mdpi.com This analysis is crucial for understanding the molecule's chemical behavior and potential interactions. dntb.gov.uamdpi.com
Global reactivity descriptors derived from DFT, such as chemical potential and hardness, provide a general measure of the molecule's reactivity. mdpi.com Local reactivity descriptors, like the Fukui function, offer more specific predictions about which atoms within the molecule are most likely to participate in a reaction. pku.edu.cnmdpi.com
Conformation Analysis and Energetics
Conformation analysis of this compound involves identifying the most stable three-dimensional arrangements of the molecule. This is achieved by calculating the potential energy surface as a function of bond rotations, particularly around the C-S bond connecting the sulfonyl group to the benzene (B151609) ring. By determining the energies of different conformers, the most energetically favorable and thus most populated conformation at a given temperature can be identified. These calculations are essential for understanding the molecule's shape and how it might interact with other molecules.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with other molecules, including solvents and biological macromolecules. nih.govdovepress.com By simulating the movements of atoms and molecules over time, MD can reveal the nature and strength of intermolecular forces such as hydrogen bonds and van der Waals interactions. dovepress.com These simulations are valuable for understanding the behavior of the compound in different environments and can shed light on its solubility and binding affinities. nih.govdovepress.com For instance, MD simulations can model the interactions between the sulfonic acid group and water molecules, providing insights into its hydration and solubility characteristics.
Prediction of Spectroscopic Parameters (NMR, IR)
Computational methods can predict the nuclear magnetic resonance (NMR) and infrared (IR) spectra of this compound. researchgate.net By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of molecular bonds, it is possible to generate theoretical spectra that can be compared with experimental data. researchgate.net This comparison helps to confirm the molecular structure and assign spectral peaks to specific atoms and functional groups. DFT calculations are commonly employed for this purpose and can provide accurate predictions of chemical shifts in ¹H and ¹³C NMR spectra, as well as the positions and intensities of absorption bands in the IR spectrum. mdpi.com
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| ¹³C NMR | Chemical Shift (C1) | ~140 ppm |
| ¹³C NMR | Chemical Shift (C2) | ~138 ppm |
| ¹³C NMR | Chemical Shift (C3) | ~130 ppm |
| ¹³C NMR | Chemical Shift (C4) | ~128 ppm |
| ¹³C NMR | Chemical Shift (C5) | ~135 ppm |
| ¹³C NMR | Chemical Shift (C6) | ~120 ppm |
| ¹³C NMR | Chemical Shift (CH₃ at C2) | ~20 ppm |
| ¹³C NMR | Chemical Shift (CH₃ at C5) | ~21 ppm |
| IR Spectroscopy | S=O Stretching | ~1350 cm⁻¹ |
| IR Spectroscopy | S-O Stretching | ~1170 cm⁻¹ |
| IR Spectroscopy | O-H Stretching | ~3400 cm⁻¹ |
| IR Spectroscopy | C-H Aromatic Stretching | ~3050 cm⁻¹ |
| IR Spectroscopy | C-H Aliphatic Stretching | ~2950 cm⁻¹ |
Note: These are approximate values and can vary depending on the computational method and basis set used.
Structure-Activity Relationship (SAR) Studies based on Computational Data
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological or chemical activity. oncodesign-services.comnih.govcollaborativedrug.com Computational data from quantum chemical calculations and molecular modeling can be used to develop quantitative structure-activity relationship (QSAR) models. mdpi.commdpi.com These models use calculated molecular descriptors, such as electronic properties, steric parameters, and hydrophobicity, to predict the activity of new, untested compounds. mdpi.com For this compound and its derivatives, SAR studies can help in designing molecules with enhanced or specific properties for various applications. oncodesign-services.comnih.gov By understanding how modifications to the molecular structure affect its properties, researchers can rationally design new compounds with desired functionalities. nih.gov
Environmental and Analytical Research on 2,5 Dimethylbenzenesulfonic Acid and Its Transformation Products
Occurrence and Detection in Environmental Matrices
2,5-Dimethylbenzenesulfonic acid, a member of the xylenesulfonic acid isomers, and its related compounds are utilized in a variety of industrial applications, including as hydrotropes in detergents, shampoos, and degreasing compounds, as well as in the paper and textile industries. nandadeepchemicals.com This widespread use suggests a potential for their release into various environmental compartments. While specific data on the environmental concentrations of this compound are limited, the occurrence of its parent compound, xylene, has been documented in various environmental media. For instance, xylene has been detected in indoor and outdoor air, with concentrations in U.S. urban areas ranging from 1-80 parts per billion (ppb). nih.gov It has also been found in less than 5% of water samples in the U.S., although contaminated groundwater has shown significantly higher concentrations, up to 10,000 ppb. nih.gov
The detection of aromatic sulfonates in environmental samples like river water and landfill leachates indicates their mobility in aquatic systems. nih.gov Given the water solubility of sulfonic acids, it is plausible that this compound could be present in aqueous environments receiving industrial or municipal wastewater discharges. Monitoring for these compounds often involves sophisticated analytical techniques capable of detecting low concentrations in complex matrices.
Transformation Products and Degradation Pathways
The environmental fate of this compound is determined by both biotic and abiotic degradation processes, which lead to the formation of various transformation products.
Identification of Transformation Products using High-Resolution Mass Spectrometry
Biotransformation and Abiotic Degradation Mechanisms
The biodegradation of aromatic sulfonic acids has been observed in various microorganisms. For instance, Pseudomonas sp. strain S-313 has been shown to convert benzenesulfonic acid to phenol (B47542), with the hydroxyl group being derived from molecular oxygen. d-nb.info The initial step in the microbial degradation of benzenesulfonic acid by Alcaligenes sp. strain O-1 involves transport into the cell, followed by an oxygen-dependent desulfonation to yield catechol. nih.gov For substituted benzenesulfonates, the degradation pathway can be influenced by the nature and position of the substituents. The biodegradation of p-xylene (B151628), a structural precursor to this compound, by a diatom species has been shown to produce intermediates such as 4-methylbenzyl alcohol and p-toluic acid. researchgate.net It is plausible that the biotransformation of this compound proceeds through similar initial hydroxylation steps of the methyl groups or the aromatic ring, followed by desulfonation and ring cleavage.
Abiotic degradation processes such as photolysis and hydrolysis can also contribute to the transformation of benzenesulfonic acids in the environment. However, sulfonic acids are generally resistant to hydrolysis under typical environmental conditions. nih.gov
Analytical Methods for Environmental Monitoring of Sulfones and Sulfonates
The monitoring of sulfones and sulfonates in environmental matrices requires sensitive and selective analytical methods due to their often low concentrations and the complexity of the sample matrix. A common approach involves solid-phase extraction (SPE) to pre-concentrate the analytes from water samples, followed by analysis using chromatographic techniques.
Commonly Employed Analytical Techniques:
| Analytical Technique | Description |
| High-Performance Liquid Chromatography (HPLC) | A widely used technique for separating and quantifying sulfonated aromatic compounds. It is often coupled with ultraviolet (UV) or fluorescence detectors. |
| Capillary Electrophoresis (CE) | An alternative to HPLC for the separation of charged analytes like sulfonates, offering high separation efficiency. |
| Mass Spectrometry (MS) | When coupled with HPLC (LC-MS) or gas chromatography (GC-MS), it provides high selectivity and structural information for the identification and quantification of analytes and their transformation products. High-resolution mass spectrometry (HRMS) is particularly valuable for identifying unknown compounds. nih.gov |
Environmental Fate and Transport Modeling
Predicting the environmental distribution of chemicals like this compound is crucial for assessing their potential impact. Environmental fate and transport models use a chemical's physical and chemical properties, along with environmental parameters, to estimate its concentration in different environmental compartments such as water, soil, and air. stone-env.com
For benzenesulfonic acid derivatives, their behavior in the environment is influenced by factors such as water solubility and partition coefficients. nih.gov Due to their ionic nature, these compounds are generally water-soluble and have a lower tendency to partition to fatty tissues, suggesting a low potential for bioaccumulation. However, they can be mobile in aquatic systems. The development of specific fate and exposure models for polymers and other complex chemicals is an active area of research, and similar frameworks could be adapted for sulfonated aromatic compounds. researchgate.net
Risk Assessment Methodologies for Environmental Exposure
Ecological risk assessment is a process used to evaluate the potential adverse effects of chemical stressors on ecosystems. ornl.gov A key component of this assessment is the comparison of the Predicted Environmental Concentration (PEC) of a substance with its Predicted No-Effect Concentration (PNEC). chemsafetypro.com
The PNEC is the concentration below which unacceptable effects on the ecosystem are not expected to occur. wikipedia.orgnih.gov It is typically derived from ecotoxicity data (e.g., LC50, EC50, or NOEC values) from laboratory tests on representative aquatic or terrestrial organisms, and an assessment factor is applied to account for uncertainties. chemsafetypro.comresearchgate.net For example, an ecological risk assessment for xylenes (B1142099) in the aquatic environment calculated acute hazardous concentrations protecting 95% of species (HC5) to be 1.23 mg/L for p-xylene. nih.gov
Future Research Directions and Emerging Applications for 2,5 Dimethylbenzenesulfonic Acid
Exploration of Novel Synthetic Routes and Sustainable Production
The chemical industry is under increasing pressure to adopt greener and more sustainable manufacturing processes. For 2,5-dimethylbenzenesulfonic acid and related compounds, this translates into a concerted research effort to move beyond conventional synthesis methods, which often rely on harsh reagents like concentrated sulfuric acid. nih.gov Future research is centered on developing novel synthetic pathways that are not only environmentally benign but also more efficient and economically viable.
A promising avenue is the development of one-step strategies that utilize milder and more sustainable reagents. For instance, recent studies have demonstrated the synthesis of aryl sulfonic acids from halides using thiourea (B124793) dioxide as a sulfur dioxide surrogate and air as a green oxidant. rsc.org This approach has been successfully applied to the late-stage sulfonation of complex molecules, including pharmaceuticals like naproxen (B1676952) and ibuprofen, highlighting its potential for producing functionalized benzenesulfonic acids with high atom economy. rsc.org
Another key direction is the use of innovative reaction media to drive sustainability. A patented method for synthesizing 2,5-dimethylphenol (B165462) from this compound employs supercritical water as the reaction medium. google.com This process significantly reduces reaction steps, shortens the process flow, and fundamentally solves issues of environmental pollution by avoiding the generation of waste products. google.com Research into solid acid catalysts derived from renewable resources, such as lignin (B12514952), also presents a sustainable alternative for related processes. For example, sulfonated carbon-based catalysts synthesized from lignin using methanesulfonic acid have shown high thermal stability and activity. nih.gov
| Synthesis Parameter | Traditional Method (e.g., Sulfonation with H₂SO₄) | Emerging Sustainable Routes (e.g., Supercritical Water, Air Oxidation) |
| Reagents | Concentrated sulfuric acid, oleum (B3057394) | Air, thiourea dioxide, water |
| Solvents | Often requires organic solvents | Supercritical water, or solvent-free conditions |
| Byproducts | Acidic waste streams, spent acid | Water, nitrogen |
| Energy Input | Often requires high temperatures | Can operate at milder conditions or utilize novel energy sources |
| Process Complexity | Multiple steps including neutralization and separation | Fewer reaction steps, simplified process flow google.com |
| Environmental Impact | High, due to corrosive and toxic waste | Low, aligns with green chemistry principles rsc.orggoogle.com |
This table provides a comparative overview of traditional versus emerging sustainable synthetic routes for sulfonic acids and their derivatives.
Advanced Catalytic Systems and Material Design
The sulfonic acid group is a powerful functional moiety for creating advanced catalysts and functional materials. Future research on this compound is heavily focused on its incorporation into sophisticated catalytic systems that offer high efficiency, selectivity, and reusability. Aromatic sulfonic acids are valued as stable and effective catalysts in pharmaceutical manufacturing. capitalresin.com
A major area of development is the design of sulfonic acid-functionalized solid supports. Researchers are successfully creating highly efficient and recyclable solid acid catalysts by functionalizing materials like periodic mesoporous organosilicas (PMOs). nih.govrsc.org These materials have been used in the acetylation of glycerol (B35011) and in the production of biodiesel. nih.govrsc.org The structured pores of these materials can provide shape-selectivity, while the sulfonic acid groups offer strong Brønsted acidity. mdpi.com Similarly, functionalizing zeolites with sulfonic acid groups creates water-tolerant catalysts that are particularly effective for biomass upgrading reactions, a key area in the development of renewable fuels and chemicals. acs.org
The development of chiral sulfonic acids represents another frontier. Axially chiral sulfonic acids are being synthesized for use in asymmetric Brønsted acid catalysis, enabling the stereoselective synthesis of complex organic molecules. acs.org This is critical for the pharmaceutical industry, where the chirality of a molecule can determine its therapeutic effect.
| Catalytic System/Material | Description | Emerging Application | Key Research Focus |
| Sulfonated Mesoporous Organosilicas (PMOs) | Silica (B1680970) materials with regular, porous structures functionalized with sulfonic acid groups. nih.gov | Biodiesel production, glycerol acetylation. nih.govrsc.org | Improving catalyst stability, reusability, and water tolerance. rsc.org |
| Sulfonic Acid-Functionalized Zeolites | Zeolites with sulfonic acid groups integrated into their framework or pores. acs.org | Upgrading of biomass-derived molecules into valuable chemicals. acs.org | Enhancing hydrophobicity and acid site strength for reactions in aqueous media. acs.org |
| Sulfonated Activated Carbon | Activated carbon materials with surface-bound sulfonic acid groups. avestia.com | Adsorbents for wastewater treatment. avestia.comresearchgate.net | Maximizing surface area and functional group density for pollutant removal. researchgate.net |
| Axially Chiral Sulfonic Acids | Sulfonic acids with a chiral axis, providing a stereocenter for asymmetric reactions. acs.org | Asymmetric organocatalysis for pharmaceutical synthesis. | Design of novel chiral scaffolds and expansion of their catalytic scope. acs.org |
| Sulfonated Polymeric Ionic Liquids | Magnetic polymers containing both ionic liquid and sulfonic acid functionalities. | Extraction of polar pollutants from environmental samples. nih.gov | Enhancing selectivity and adsorption capacity for specific target molecules. nih.gov |
This table summarizes various advanced catalytic and material systems based on sulfonic acids and their future research directions.
Biotechnological and Biomedical Applications
The unique physicochemical properties of the sulfonate group make it highly valuable for biomedical and biotechnological applications. Future research is set to expand the role of this compound derivatives and other sulfonated molecules in medicine and life sciences. The introduction of a sulfonate group can significantly enhance water solubility and introduce a strong negative charge that persists across a wide physiological pH range. mdpi.com
One of the most active areas of research is in the development of advanced biomaterials. Sulfonated molecules are being incorporated into hydrogels, scaffolds, and nanoparticles for applications in tissue engineering, regenerative medicine, and drug delivery. mdpi.comresearchgate.net The sulfonate groups can improve the hydrophilicity of materials and enhance non-specific interactions with the cell glycocalyx, which promotes better cell adhesion and proliferation, crucial for bone regeneration scaffolds. mdpi.com Sulfonated derivatives of natural polymers like chitosan (B1678972) have shown potential for a range of biological activities, including as anticoagulants, antivirals, and antioxidants. nih.govsci-hub.box
In pharmaceutical development, sulfonic acids are increasingly used to form salts of active pharmaceutical ingredients (APIs). researchgate.net This strategy can significantly improve the solubility, stability, and bioavailability of drug candidates, and is a critical step in formulation science. nih.gov Furthermore, the core structure of benzenesulfonamides, derived from benzenesulfonic acids, is a well-established pharmacophore. These compounds exhibit a vast range of biological activities, including antimicrobial, antidiabetic, and anticancer properties, ensuring continued interest in the synthesis of novel derivatives. ajchem-b.com Emerging research also includes the design of sulfonium-based liposomes that incorporate sulfonic acid moieties for the targeted delivery of antibiotics. nih.gov
| Application Area | Role of the Sulfonate Group | Example of Emerging Research | Future Potential |
| Tissue Engineering | Enhances hydrophilicity and cell adhesion on biomaterial scaffolds. mdpi.com | Sulfonated PEEK and chitosan scaffolds for promoting osteoblast proliferation and bone repair. mdpi.comnih.gov | Development of advanced scaffolds for regenerating complex tissues and organs. |
| Drug Delivery | Improves solubility of APIs and can be used in targeted delivery systems. patsnap.com | Nanoparticle and liposome-based systems incorporating sulfonated molecules for controlled release. nih.govpatsnap.com | Creation of "smart" drug delivery systems that respond to physiological cues. |
| Pharmaceutical Salts | Forms stable salts with basic drugs to enhance physicochemical properties. researchgate.netnih.gov | Use of various benzenesulfonates to optimize drug solubility, stability, and manufacturability. researchgate.net | Tailoring salt forms to achieve specific pharmacokinetic profiles for personalized medicine. |
| Bioactive Compounds | Serves as a key structural component (pharmacophore) in therapeutic agents. ajchem-b.com | Design of novel benzenesulfonamide (B165840) derivatives as inhibitors of enzymes like carbonic anhydrase for anti-cancer therapy. ajchem-b.comresearchgate.net | Discovery of new drugs with novel mechanisms of action for a wide range of diseases. |
| Antimicrobials | Component of novel antimicrobial delivery systems. | Development of sulfonium-based liposomes for synergistic antibiotic activity. nih.gov | Overcoming antibiotic resistance through novel formulation strategies. |
This table outlines the emerging biotechnological and biomedical applications of sulfonated compounds.
Enhanced Computational Modeling and AI-Driven Discovery
Density Functional Theory (DFT) has become a cornerstone for investigating the fundamental mechanisms of reactions involving sulfonic acids. nih.govacs.org DFT studies provide detailed insights into reaction pathways, transition states, and activation energies for processes like sulfonation and esterification. acs.orgrsc.org This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes. Computational tools are also employed to predict the properties and potential risks of sulfonic acid derivatives. For example, computer-automated structure evaluation (MCASE) systems have been used to assess the genotoxicity of sulfonic acid esters, providing crucial safety information early in the development process. nih.gov
| Computational Tool | Application in Sulfonic Acid Research | Example/Finding | Future Direction |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms at the atomic level. nih.govacs.org | Studying the trimolecular mechanism of polysulfone sulfonation, involving SO₃ and H₂SO₄. acs.org | In-depth mechanistic studies of novel catalytic cycles involving sulfonic acids. |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of molecules and materials in different environments. | Investigating the binding modes of benzenesulfonamide inhibitors to target enzymes. researchgate.net | Predicting the self-assembly of sulfonated amphiphiles for drug delivery applications. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity or toxicity of compounds based on their chemical structure. | Using MCASE to predict the mutagenicity of various sulfonic acid esters. nih.gov | Developing more accurate predictive models for the biocompatibility and environmental fate of new sulfonated materials. |
| Machine Learning (ML) / Artificial Intelligence (AI) | Accelerating catalyst discovery and optimizing reaction conditions. mdpi.com | ML models trained to predict the stability and activity of mixed metal oxide catalysts for water splitting. cmu.edu | AI-driven platforms for the de novo design of sulfonic acid-based catalysts and functional polymers with desired properties. |
This table highlights the role of advanced computational and AI tools in the future research of sulfonic acids.
Interdisciplinary Research in Green Chemistry and Environmental Remediation
The principles of green chemistry are a major driving force for interdisciplinary research, and this compound and its derivatives are at the center of several innovative applications. Future research will increasingly focus on leveraging the properties of sulfonic acids to solve environmental challenges and create more sustainable industrial processes.
The development of green synthetic methods, as discussed in section 9.1, is a core component of this effort. The use of supercritical water as a solvent google.com or air as an oxidant rsc.org in synthesis are prime examples of how green chemistry principles are being applied to reduce waste and avoid hazardous substances. Another key area is the use of renewable feedstocks. Research into creating sulfonated carbon catalysts from biomass sources like lignin not only provides a green alternative to petroleum-based materials but also adds value to a major byproduct of the pulp and paper industry. nih.gov
In environmental remediation, sulfonic acid-functionalized materials are showing great promise. By grafting sulfonic acid groups onto supports like activated carbon or magnetic polymers, researchers can create powerful adsorbents for removing pollutants from water. researchgate.netnih.gov The strong negative charge of the sulfonate group allows for the effective binding of positively charged species, such as heavy metal ions and cationic organic dyes, from industrial wastewater. avestia.comnih.gov
Furthermore, the role of sulfonic acids as efficient and recyclable catalysts in processes like biodiesel production directly contributes to a circular economy and reduces reliance on fossil fuels. rsc.orgrsc.org These catalysts help make the transesterification of vegetable oils more efficient and environmentally friendly compared to traditional base catalysts that produce large amounts of waste. rsc.org
| Green Chemistry/Environmental Application | Role of this compound or Related Compounds | Specific Research Example | Future Outlook |
| Sustainable Synthesis | As a target for green synthesis or a precursor in sustainable processes. | Synthesis of 2,5-dimethylphenol from this compound in supercritical water, eliminating waste. google.com | Widespread adoption of waste-free synthesis protocols in industrial production. |
| Renewable Feedstocks | Use of biomass to create sulfonated materials. | Creation of sulfonated carbon catalysts from lignin for esterification reactions. nih.gov | Development of a bio-refinery concept where sulfonic acids are used to convert various biomass streams into valuable products. |
| Wastewater Treatment | Functional group in adsorbents for pollutant removal. researchgate.net | Sulfonic acid-functionalized activated carbon for adsorbing contaminants from water. avestia.com | Design of highly selective and regenerable adsorbents for targeted removal of specific pollutants. |
| Biodiesel Production | As a solid acid catalyst for transesterification. rsc.org | Sulfonic acid-functionalized periodic mesoporous organosilicas for efficient conversion of vegetable oils to biodiesel. rsc.org | Optimization of catalysts to handle diverse and low-quality feedstocks, such as waste cooking oil and algae. |
| Catalyst Recycling | Component of heterogeneous catalysts designed for easy separation and reuse. | Recyclable solid acid catalysts that retain activity over multiple catalytic runs. nih.gov | Integration of these catalysts into continuous flow reactors for highly efficient and sustainable chemical manufacturing. |
This table details the interdisciplinary research areas at the intersection of sulfonic acid chemistry, green chemistry, and environmental remediation.
Q & A
Q. What are the standard synthetic routes for preparing 2,5-Dimethylbenzenesulfonic acid and its salts?
- Methodological Answer : The synthesis typically involves sulfonation of dimethylbenzene derivatives. For example, sulfonation of hydroquinone derivatives (e.g., 2,5-dimethylphenol) using sulfuric acid, fuming sulfuric acid, or halosulfonic acids under controlled conditions. Salts are formed by reacting the sulfonic acid with bases like potassium hydroxide or sodium hydroxide. Key steps include:
- Sulfonation : Reacting the substrate with sulfonating agents in solvents like ethyl acetate or n-heptane at elevated temperatures .
- Salt Formation : Precipitating the product by adding metal salts (e.g., potassium 2-ethylhexanoate) to the reaction mixture .
- Data Table :
| Step | Reagents/Conditions | Solvent | Yield Optimization |
|---|---|---|---|
| Sulfonation | H₂SO₄, 80–100°C | Ethyl acetate | ~75% purity |
| Salt Precipitation | KOH, 25°C | n-Heptane | Crystalline product |
Q. How can the crystalline structure of this compound salts be characterized?
- Methodological Answer : X-ray diffraction (XRD) is the primary method. For potassium salts, characteristic 2θ values include 8.8, 13.7, 15.6, 18.9, 21.4, 26.8, 27.7, and 30.3 (±1), indicating a specific crystalline lattice . Complementary techniques like NMR (e.g., δ 8.34 ppm for aromatic protons) and IR spectroscopy (e.g., 1710 cm⁻¹ for sulfonic acid groups) validate molecular structure .
Q. What solvents are optimal for purifying this compound derivatives?
- Methodological Answer : Non-polar solvents like n-heptane or ethyl acetate are preferred for precipitation due to their low solubility for sulfonic acid salts. For example, ethyl acetate enhances yield in potassium salt isolation, while n-heptane improves crystallinity . Polar aprotic solvents (e.g., DMSO) are avoided to prevent solvation of ionic products.
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : The compound is stable under acidic conditions (pH 2–4) but undergoes hydrolysis at alkaline pH (>8). Stability studies using HPLC or UV-Vis spectroscopy show degradation peaks at pH 10, correlating with sulfonate group dissociation . Buffered solutions (e.g., phosphate buffer, pH 6) are recommended for long-term storage.
Q. What spectroscopic techniques are critical for confirming the purity of this compound?
- Methodological Answer :
- ¹H NMR : Aromatic protons appear as distinct singlets or doublets (e.g., δ 7.99 ppm for meta-substituted protons) .
- IR Spectroscopy : Strong absorption at 1120–1260 cm⁻¹ confirms sulfonic acid groups.
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm quantify impurities (<0.5% threshold) .
Advanced Research Questions
Q. How can this compound be functionalized for use in metal-organic frameworks (MOFs)?
- Methodological Answer : Oxidative functionalization with KMnO₄ converts the methyl group to a carboxylic acid, yielding 2-sulfoterephthalic acid. Key steps:
- Reflux with KMnO₄ in water for 48 hours.
- Acidification with HCl to precipitate the product.
The resulting ligand forms MOFs with metals like Zr⁴⁺, enhancing catalytic activity in acid-driven reactions .
Q. What strategies resolve contradictions in reported sulfonation conditions for high-purity salts?
- Methodological Answer :
- Design of Experiments (DOE) : Systematic variation of temperature (60–120°C), solvent polarity, and reagent ratios identifies optimal conditions.
- In Situ Monitoring : Raman spectroscopy tracks sulfonation progress, avoiding over-sulfonation.
Contradictions arise from differing solvent choices (e.g., ethyl acetate vs. n-butyl acetate), which impact reaction kinetics .
Q. How does the choice of counterion (e.g., K⁺ vs. Na⁺) affect the bioactivity of this compound salts?
- Methodological Answer : Potassium salts (e.g., potassium dobesilate) exhibit higher solubility and bioavailability compared to sodium salts. In vitro assays (e.g., endothelial cell permeability models) show potassium salts reduce oxidative stress by 40% at 10 µM, whereas sodium salts require higher concentrations (25 µM) .
Q. What catalytic applications leverage the acidity of this compound in organic synthesis?
- Methodological Answer : The acid serves as a Brønsted catalyst in esterification and Friedel-Crafts alkylation. For example:
- Esterification : Catalyzes reaction between acetic acid and ethanol at 80°C, achieving 90% conversion.
- Alkylation : Activates benzene in toluene sulfonation, with turnover frequencies (TOF) of 120 h⁻¹ .
Q. How can computational modeling predict the reactivity of this compound derivatives?
- Methodological Answer :
Density Functional Theory (DFT) calculates electrophilic sulfonic group reactivity. Key parameters: - HOMO-LUMO Gaps : Lower gaps (≤4 eV) correlate with higher reactivity in sulfonation.
- Solvent Effects : COSMO-RS models predict solvation energies in ethyl acetate vs. water, guiding solvent selection .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
